molecular formula C24H25Cl2F3N4O B608556 PIM-447 dihydrochloride

PIM-447 dihydrochloride

Cat. No.: B608556
M. Wt: 513.4 g/mol
InChI Key: BVRSHQQSBGCMJE-ALGQTRDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

PIM-447 dihydrochloride, also known as LGH447 dihydrochloride, is a potent, orally available, and selective pan-PIM kinase inhibitor . The primary targets of this compound are the PIM kinases, specifically PIM1, PIM2, and PIM3 . These kinases are serine/threonine protein kinases that play roles in cell cycle progression and survival .

Mode of Action

This compound interacts with its targets (PIM1, PIM2, and PIM3) by inhibiting their kinase activity . This inhibition is achieved through competitive binding to the ATP-binding pocket of the kinases, preventing them from phosphorylating their substrates .

Biochemical Pathways

The inhibition of PIM kinases by this compound affects several biochemical pathways. These kinases are involved in cell cycle progression and survival, so their inhibition can lead to a decrease in cell proliferation . For example, this compound has been shown to increase the percentage of cells in the G0/G1 phase and decrease the proliferative phases (S and G2/M) of the cell cycle .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently under investigation in clinical trials . The compound is administered orally and is being studied for its absorption, distribution, metabolism, and excretion (ADME) properties . The maximum tolerated dose (MTD) of LGH447 administered as a single agent, orally, once daily has been determined to be 500 mg .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and the induction of apoptosis . It has been shown to promote the cleavage of initiator caspases, such as caspases 8 and 9, and also the cleavage of the effector caspases 3 and 7, together with PARP cleavage . These effects contribute to its dual antimyeloma and bone-protective effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is an area of ongoing research. It has been demonstrated that the compound is effective in both in vitro and in vivo settings . In preclinical studies, it has shown significant tumor growth inhibition in xenograft mouse models of multiple myeloma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PIM-447 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving cyclohexylamine, pyridine, and fluorophenyl derivatives .

Industrial Production Methods

Industrial production of this compound is carried out under strict conditions to ensure high purity and yield. The process involves large-scale chemical synthesis followed by purification steps such as crystallization and chromatography. The final product is then converted into its dihydrochloride salt form to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

PIM-447 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

PIM-447 dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the role of PIM kinases in various biochemical pathways.

    Biology: The compound is employed in cell biology to investigate its effects on cell proliferation, apoptosis, and cell cycle regulation.

    Medicine: this compound is being studied as a potential therapeutic agent for various cancers, including leukemia, lymphoma, and multiple myeloma.

    Industry: The compound is used in the development of new drugs targeting PIM kinases.

Properties

IUPAC Name

N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O.2ClH/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26;;/h2-8,12-15H,9-11,28H2,1H3,(H,31,32);2*1H/t13-,14+,15-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRSHQQSBGCMJE-ALGQTRDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](C[C@H](C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PIM-447 dihydrochloride
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PIM-447 dihydrochloride
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PIM-447 dihydrochloride
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PIM-447 dihydrochloride
Reactant of Route 5
PIM-447 dihydrochloride
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